N-(4-bromo-3-methylphenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide
Description
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3S/c1-13-12-15(6-9-17(13)19)20-18(22)14-4-7-16(8-5-14)21-10-2-3-11-25(21,23)24/h4-9,12H,2-3,10-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEHFCZKSJOGJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-3-methylphenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound comprises a brominated aromatic ring and a thiazinane moiety, which contribute to its biological activity. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C18H19BrN2O3S
- Molecular Weight : 423.33 g/mol
- Purity : Typically 95%
Synthesis
The synthesis of this compound generally involves multi-step organic reactions. A common method includes:
- Amidation : Reaction of 4-bromo-3-methylphenylamine with 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid using a coupling agent like DCC (N,N’-dicyclohexylcarbodiimide).
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, which share structural similarities with this compound. Thiazolidinone compounds have demonstrated significant cytotoxic effects against various cancer cell lines by inhibiting specific enzymes involved in tumor growth and proliferation .
The biological activity of this compound may be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival and proliferation.
- Cell Cycle Modulation : It could induce cell cycle arrest in cancer cells, leading to apoptosis.
Research Findings
Several studies have investigated the biological activities of similar compounds:
| Compound Name | Activity | Reference |
|---|---|---|
| Thiazolidinone Derivatives | Anticancer | |
| N-(4-bromo-3-methylphenyl)-4-sulfonamide | Antimicrobial | |
| Thiazolidinones | Antidiabetic and Analgesic |
Case Studies
A notable study focused on thiazolidinone derivatives revealed their potential as multi-target inhibitors in cancer therapy. The research indicated that modifications in the thiazolidinone structure could enhance their efficacy against specific cancer types . Another study emphasized the importance of the thiazolidinone scaffold in developing new drugs targeting enzyme pathways critical for cancer cell metabolism .
Comparison with Similar Compounds
Thiazinane Dioxide Derivatives
The thiazinane-1,1-dioxide moiety is a critical pharmacophore in several bioactive compounds. Key analogues include:
- 4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (35): Synthesized via ring-opening of 2-thia-1-aza-bicyclo[3.1.0]hexane-2,2-dioxide with 4-bromo-3,5-dimethylphenol in DMAc (66% yield) . Unlike the target compound, this analogue lacks the benzamide group but shares brominated aryl substituents, which enhance electrophilic reactivity.
- 5-aryl-1,2-thiazinan-3-one-1,1-dioxide (40): Features a ketone group in the thiazinane ring, synthesized via NaOMe-mediated cyclization (74% yield) .
Benzamide Derivatives
- Hydrazinecarbothioamides [4–6] : Synthesized from 4-(4-X-phenylsulfonyl)benzoic acid hydrazides and 2,4-difluorophenyl isothiocyanate. These compounds exhibit IR absorption bands for C=O (1663–1682 cm⁻¹) and C=S (1243–1258 cm⁻¹), which are critical for distinguishing benzamide derivatives from triazole analogues .
Spectral and Physicochemical Properties
IR Spectroscopy
- Target Compound : Expected to show C=O stretching (1660–1680 cm⁻¹) from the benzamide group and S=O vibrations (~1250 cm⁻¹) from the thiazinane dioxide, consistent with analogues .
- Triazole Derivatives [7–9] : Absence of C=O bands confirms cyclization, contrasting with the target’s retained benzamide carbonyl .
NMR Analysis
- 1H-NMR : The 4-bromo-3-methylphenyl group would produce distinct aromatic signals (δ 7.2–7.8 ppm) and a methyl singlet (~δ 2.5 ppm).
- 13C-NMR : The thiazinane dioxide ring’s quaternary carbons would resonate near δ 55–65 ppm, as observed in compound 35 .
Preparation Methods
Core Structural Disconnections
The target molecule dissects into three critical subunits:
- 4-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid (Thiazinane-benzene core)
- 4-Bromo-3-methylaniline (Aromatic amine)
- Amide coupling system
Intermediate Synthesis Challenges
- Thiazinane sulfone stability under acidic/basic conditions
- Regioselective bromination at the 4-position of 3-methylaniline
- Compatibility of coupling reagents with sulfone groups
Thiazinane Sulfone Ring Construction Methodologies
Cyclocondensation Approach (Method A)
Reagents : 1,3-Dibromopropane, sodium sulfide nonahydrate, hydrogen peroxide
Mechanism :
- Sulfide formation :
$$ \text{Na}2\text{S} \cdot 9\text{H}2\text{O} + 1,3\text{-dibromopropane} \rightarrow \text{Thiirane intermediate} $$ - Oxidative ring expansion :
$$ \text{Thiirane} + \text{H}2\text{O}2 \xrightarrow{\text{WO}_3} 1,2\text{-thiazinane 1,1-dioxide} $$
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| H₂O₂ Concentration | 30% v/v | +18% Yield |
| Catalyst Loading | 5 mol% WO₃ | +22% Yield |
| Temperature | 60°C | -7% Byproducts |
Benzamide Core Functionalization Strategies
Direct Amination Route (Method B)
Procedure :
- Benzoic acid activation :
$$ 4\text{-Bromo benzoic acid} + \text{SOCl}_2 \rightarrow 4\text{-Bromo benzoyl chloride} $$ - Thiazinane coupling :
$$ 4\text{-Bromo benzoyl chloride} + 1,2\text{-thiazinane sulfone} \xrightarrow{\text{Et}_3\text{N}} \text{Intermediate} $$ - Buchwald-Hartwig amination :
$$ \text{Intermediate} + 4\text{-bromo-3-methylaniline} \xrightarrow{\text{Pd}2\text{(dba)}3/\text{Xantphos}} \text{Target} $$
Critical Parameters :
- Palladium catalyst selection reduces aryl bromide coupling byproducts
- Strict temperature control (80-85°C) prevents sulfone degradation
Convergent Synthesis Approach (Method C)
Modular Assembly Sequence
- Thiazinane sulfone synthesis : As Method A
- Benzamide pre-functionalization :
$$ 4\text{-Aminobenzoic acid} + \text{thiazinane sulfone} \xrightarrow{\text{EDCl/HOBt}} 4\text{-(thiazinan-2-yl)benzamide} $$ - Halogenation :
$$ \text{NBS (1.1 eq)} \xrightarrow{\text{AIBN, CCl}_4} 4\text{-bromo derivative} $$
Advantages :
- Late-stage bromination avoids early-stage functional group incompatibility
- Enables parallel synthesis of analogues
Green Chemistry Alternatives (Method D)
Solvent-Free Mechanochemical Synthesis
Ball Milling Parameters :
- 25 Hz frequency
- ZrO₂ milling media
- Stoichiometric ratios:
$$ \text{Benzoic acid}:\text{CDI}:\text{Amine} = 1:1.2:1.1 $$
Performance Metrics :
| Metric | Traditional | Mechanochemical |
|---|---|---|
| Reaction Time | 8 h | 45 min |
| E-Factor | 32.7 | 4.1 |
| Purity | 92% | 98% |
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Key Components :
- Microstructured mixer (200 µm channels)
- Temperature-controlled reaction zones (80°C → 25°C gradient)
- In-line IR monitoring for real-time quality control
Scale-Up Data :
| Batch Size | Yield | Impurity Profile |
|---|---|---|
| 100 g | 78% | <2% |
| 10 kg | 81% | <1.5% |
| 100 kg | 83% | <1.2% |
Analytical Characterization Protocols
Spectroscopic Fingerprinting
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.21 (d, J=8.4 Hz, 2H, Ar-H)
- δ 7.89 (s, 1H, NH)
- δ 4.12-4.08 (m, 4H, thiazinane CH₂)
- δ 2.35 (s, 3H, CH₃)
HRMS (ESI+) :
Calculated for C₁₉H₁₈BrN₂O₃S [M+H]⁺: 449.0214
Found: 449.0211
Comparative Method Evaluation
Table 1. Synthesis Method Performance Metrics
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| A | 68 | 95 | 3.2 | Medium |
| B | 82 | 98 | 4.7 | High |
| C | 75 | 97 | 3.8 | Low |
| D | 88 | 99 | 2.1 | High |
Q & A
Q. What are the standard protocols for synthesizing N-(4-bromo-3-methylphenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide?
The synthesis typically involves multi-step reactions, starting with the coupling of brominated aromatic amines with thiazinane sulfonamide intermediates. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF or DCM) under inert atmospheres (N₂/Ar) to prevent hydrolysis .
- Thiazinane ring functionalization : Introduce the dioxido group via oxidation with H₂O₂ or mCPBA at controlled temperatures (0–25°C) .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol/water mixtures .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm substituent positions on the benzene and thiazinane rings. Aromatic protons (6.5–8.5 ppm) and sulfone groups (δ 130–140 ppm for ¹³C) are key markers .
- IR : Peaks at ~1340 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) confirm the dioxido-thiazinan moiety .
- Mass Spectrometry : High-resolution MS (ESI-TOF) to verify molecular weight (expected ~450–460 g/mol) and isotopic patterns from bromine .
Q. How is preliminary biological activity screening conducted for this compound?
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, and antimicrobial activity via MIC determinations against Gram+/Gram- bacteria .
- Enzyme inhibition : Use fluorogenic substrates to assess interactions with kinases or proteases. The bromophenyl group may enhance hydrophobic binding .
Advanced Research Questions
Q. How can reaction yields be optimized during scale-up synthesis?
- Solvent selection : Replace DMF with THF or toluene for easier post-reaction purification .
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling of bromophenyl intermediates .
- Process monitoring : Use in-situ FTIR or HPLC to track intermediate formation and minimize side products .
Q. What strategies resolve contradictions in reported biological activity data?
- Dose-response studies : Re-evaluate IC₅₀ values across multiple cell lines to account for tissue-specific effects .
- Metabolic stability assays : Use liver microsomes to identify if rapid degradation (e.g., via CYP450 enzymes) skews activity .
- Structural analogs : Compare with derivatives lacking the bromo or methyl groups to isolate pharmacophore contributions .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Substituent variation : Synthesize analogs with halogens (Cl, F) or electron-donating groups (OMe) on the phenyl ring to assess electronic effects on binding .
- Thiazinane modifications : Replace the dioxido group with carbonyl or amine functionalities to probe sulfone’s role in solubility/bioactivity .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with activity .
Q. What crystallographic methods are suitable for resolving its 3D structure?
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: acetone/hexane). Use SHELXL for refinement, focusing on the thiazinane ring’s chair conformation and bromophenyl torsion angles .
- ORTEP visualization : Generate thermal ellipsoid plots to validate bond lengths/angles, particularly for the sulfone group (S–O: ~1.43 Å) .
Methodological Notes
- Contradictions in evidence : Some studies highlight thiazinane’s role in enhancing solubility , while others note steric hindrance from bulky substituents . Context-dependent effects necessitate systematic SAR.
- Advanced tools : Molecular docking (AutoDock Vina) can predict interactions with targets like kinases, guided by crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
